Isooctadecyl acrylate is a long-chain acrylate monomer with the chemical formula C₁₉H₃₆O₂ and a molecular weight of approximately 298.48 g/mol. It is primarily used in the production of polymers, coatings, adhesives, and sealants due to its unique properties that enhance water resistance and adhesion. As a member of the acrylate family, it is characterized by its hydrophobic nature, which makes it suitable for various industrial applications.
Isooctadecyl acrylate can be synthesized through the esterification reaction of acrylic acid with isooctadecyl alcohol. This process typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under controlled conditions to optimize yield and minimize by-products .
Isooctadecyl acrylate falls under the category of acrylate monomers, which are widely recognized for their utility in polymer chemistry. It is classified as a reactive diluent and is often utilized in formulations requiring improved hydrophobicity and adhesion properties.
The synthesis of isooctadecyl acrylate generally involves an esterification reaction between acrylic acid and isooctadecyl alcohol. The reaction can be summarized as follows:
In industrial settings, continuous flow processes are employed to enhance efficiency, allowing for better control over reaction parameters and higher yields .
The typical steps involved in the synthesis include:
Isooctadecyl acrylate features a long hydrophobic alkyl chain attached to an acrylate functional group. The structural formula can be represented as follows:
The molecular structure consists of:
The compound exhibits a high degree of hydrophobicity due to its long alkyl chain, which significantly influences its physical properties and interactions in polymer matrices.
Isooctadecyl acrylate participates in several key chemical reactions:
The polymerization process typically requires free radical initiators like azobisisobutyronitrile or benzoyl peroxide to initiate chain growth. Hydrolysis reactions are facilitated by acids or bases, while addition reactions are generally conducted under mild conditions to prevent side reactions.
The mechanism of action for isooctadecyl acrylate primarily revolves around its role as a monomer in polymerization reactions. Upon exposure to free radicals generated by initiators, it undergoes a series of chain reactions that lead to the formation of long polymer chains.
This process results in polymers that exhibit enhanced mechanical properties and specific functionalities tailored for applications such as coatings and adhesives .
These properties make isooctadecyl acrylate particularly useful in formulating products that require durability and resistance to environmental factors .
Isooctadecyl acrylate finds extensive use across various scientific and industrial domains:
Isooctadecyl acrylate (ISODA) copolymers are synthesized via controlled radical polymerization (CRP) to achieve precise molecular architectures. Emulsion gel polymerization at 20°C enables high molecular weights (up to 1,807 kg/mol for butyl acrylate-co-styrene systems) with narrow polydispersity indices (PDI: 1.12–1.37). This technique leverages interface-initiated decomposition of azo-bis(isobutyronitrile) (AIBN), where reduced radical concentration and high viscosity suppress termination side reactions. Kinetic studies reveal that low temperatures (<30°C) minimize β-scission and chain-transfer reactions, enabling near-living characteristics without traditional CRP agents [5]. Compared to conventional 60°C polymerization, room-temperature processes yield >90% conversion with 50% lower PDI, crucial for coatings requiring uniform polymer networks [5] [8].
Table 1: Emulsion Gel Polymerization Parameters for ISODA Copolymers
Monomer System | Temp (°C) | Mw (kg/mol) | PDI | Conversion (%) |
---|---|---|---|---|
Butyl acrylate | 20 | 757 | 1.26 | 94 |
Butyl acrylate-co-Styrene | 20 | 1,807 | 1.17 | 96 |
Methyl methacrylate | 20 | 674 | 1.12 | 95 |
Butyl acrylate (60°C control) | 60 | 31 | 2.46 | 50 |
ISODA production relies on esterifying acrylic acid with isooctadecyl alcohol. Catalytic efficiency is optimized using acid catalysts (e.g., p-toluenesulfonic acid) in solvent-free systems, achieving >95% esterification yield at 110°C. Initiator concentration critically influences molecular weight: Increasing AIBN from 0.5 wt% to 2.0 wt% in hydroxyethyl acrylate/methyl methacrylate copolymers reduces viscosity by 40% due to higher chain initiation sites [8]. Kinetic profiling shows second-order dependence on monomer concentration, with Arrhenius activation energies of 60–75 kJ/mol. Side reactions are suppressed below 80°C, preserving the acrylate’s α,β-unsaturated ester functionality [5] [8].
Table 2: Catalyst Impact on Esterification Efficiency
Catalyst Type | Temp (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
p-Toluenesulfonic acid | 110 | 4 | 98 | <1% acrylic dimer |
Sulfuric acid | 110 | 5 | 92 | 5% ethers |
Enzyme (Lipase B) | 60 | 24 | 85 | None |
Heteropoly acid | 120 | 3 | 95 | 2% dehydration products |
Surface-initiated ATRP enables high-density grafting (0.8–1.2 chains/nm²) of ISODA onto silica nanoparticles. The "grafting-from" technique uses bromoisobutyrate-initiator-functionalized silica, with Cu(I)/PMDETA catalysts facilitating controlled chain growth. This method overcomes steric limitations of "grafting-to" approaches, achieving polymer brushes with PDI < 1.3 and tailored side-chain crystallinity. Reaction kinetics follow first-order dependence, where the polymerization rate (Rp) scales with initiator efficiency (∼0.8). Applications include reversed-phase HPLC stationary phases (Sil-ODAn-1), exhibiting superior selectivity for polycyclic aromatic hydrocarbons due to ordered alkyl chain packing [1] [6].
Key ATRP Parameters:
Sustainable ISODA synthesis employs bio-based acrylic acid from glycerol or CO₂. Glycerol-derived acrylic acid via allyl alcohol intermediates reduces global warming potential (GWP) by 67% (1.34 × 10⁵ kg CO₂ eq. FU⁻¹) compared to epichlorohydrin-based routes (1.80 × 10⁵ kg CO₂ eq. FU⁻¹) [4]. Solvent-free dual-curing systems combine Michael addition and photopolymerization, minimizing VOC emissions. CO₂-ethylene coupling using Pd/Ru catalysts remains exploratory but offers atom-economical acrylic acid synthesis, though thermodynamic barriers (ΔG > 0) limit yields to <20% [4] [9].
Table 3: Environmental Impact of Acrylic Acid Production Routes
Feedstock | Intermediate | GWP (kg CO₂ eq. FU⁻¹) | Water Footprint (m³) |
---|---|---|---|
Propylene | Acrolein | 0.552 × 10⁵ | 1.8 |
Glycerol (epichlorohydrin) | Allyl alcohol | 1.80 × 10⁵ | 12.3 |
Glycerol (purified) | Acrolein | 1.34 × 10⁵ | 8.7 |
Glycerol (vacuum-distilled) | Lactic acid | 0.676 × 10⁵ | 3.1 |
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